molecular formula C18H16N2O4 B12810248 Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate CAS No. 32889-86-4

Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate

Katalognummer: B12810248
CAS-Nummer: 32889-86-4
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: HMPKMPLZVHVHOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate is a complex organic compound with a unique structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of enaminoesters, derivatives of 2,2-dialkyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline, with oxalyl chloride. This reaction leads to the formation of ethyl 6,6-dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]pyrrolo[2,1-a]-isoquinoline-10-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride, ammonia, cyclic amines, and hydroxylamine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include enaminoketoamides, benzimidazole fragments, and heterocyclic systems of isoxazine-3,4,6-trione .

Wissenschaftliche Forschungsanwendungen

Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate stands out due to its specific indolizinoquinoline structure, which imparts unique chemical and biological properties

Eigenschaften

CAS-Nummer

32889-86-4

Molekularformel

C18H16N2O4

Molekulargewicht

324.3 g/mol

IUPAC-Name

ethyl 7,9-dioxo-6,11-dihydro-5bH-indolizino[1,2-b]quinoline-8-carboxylate

InChI

InChI=1S/C18H16N2O4/c1-2-24-18(23)15-14(21)8-13-16-11(9-20(13)17(15)22)7-10-5-3-4-6-12(10)19-16/h3-7,13,15H,2,8-9H2,1H3

InChI-Schlüssel

HMPKMPLZVHVHOX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C(=O)CC2C3=NC4=CC=CC=C4C=C3CN2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.